molecular formula C10H18BrNO2 B185782 Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate CAS No. 181258-46-8

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

Cat. No. B185782
M. Wt: 264.16 g/mol
InChI Key: OSMADJAEHVCZKN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18BrNO2 . It has a molecular weight of 264.16 g/mol . This compound is often used in research .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate is 1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3 . The InChI key is OSMADJAEHVCZKN-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has a boiling point of 300.1±15.0 °C (760 mm Hg) and a flash point of 135.3 °C . It is typically stored in a freezer and is shipped at room temperature . The physical form of this compound is oil .

Scientific Research Applications

Synthesis Techniques and Characterization

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate has been synthesized and characterized using various techniques. In one study, a related compound, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, was synthesized using the mixed anhydride method and characterized spectroscopically, with its crystal structure confirmed by X-ray diffraction studies. The compound crystallized in the triclinic space group and exhibited intermolecular hydrogen bonds (Naveen et al., 2007).

Enantioselective Synthesis

Another study explored enantioselective nitrile anion cyclization to synthesize substituted pyrrolidines, including tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate, achieving high yields and enantiomeric excesses. The synthesis involved several steps, including catalytic asymmetric reduction and conjugate addition of hindered secondary amine to acrylonitrile, highlighting the compound's application in asymmetric synthesis (Chung et al., 2005).

Chemical Properties and Applications

Reduction and Stereochemistry

The reduction of tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate and its derivatives has been studied, showing smooth reduction processes and excellent diastereoselectivities. The studies highlighted the chemical's versatile nature in synthetic organic chemistry and its potential applications in the synthesis of chiral molecules (Funabiki et al., 2008).

properties

IUPAC Name

tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMADJAEHVCZKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564415
Record name tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate

CAS RN

181258-46-8
Record name tert-Butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-(bromomethyl)pyrrolidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Rageot, DH Woodmansee, B Pugin… - Angewandte Chemie …, 2011 - Wiley Online Library
P, O joins the mix: P, O ligands (L1) form efficient iridium catalysts for the asymmetric hydrogenation of olefins. The proline-derived ligands lead to high enantioselectivities with several …
Number of citations: 94 onlinelibrary.wiley.com
DZ Xu, Y Liu, S Shi, Y Wang - Tetrahedron: Asymmetry, 2010 - Elsevier
A novel series of chiral quaternary ammonium ionic liquids have been synthesized and shown to be very effective catalysts for the asymmetric Michael addition reactions of ketones and …
Number of citations: 89 www.sciencedirect.com

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